N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide
Description
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 6-chloroindole moiety linked via an ethyl group to a 3,4-dimethoxybenzamide scaffold. The indole ring system is commonly associated with interactions in neurological and antiviral targets, while the dimethoxybenzamide group is prevalent in compounds with enzyme inhibitory properties . For example, related benzamide derivatives have been investigated for antiviral activity against monkeypox virus (MPXV) cysteine protease, leveraging molecular docking and dynamics simulations to assess binding affinity and stability .
Properties
Molecular Formula |
C19H19ClN2O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-17-6-4-14(11-18(17)25-2)19(23)21-8-10-22-9-7-13-3-5-15(20)12-16(13)22/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,23) |
InChI Key |
WOPMRPSWLGULGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the 6-chloroindole moiety: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Attachment of the ethyl chain: The 6-chloroindole is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with 3,4-dimethoxybenzoyl chloride: The final step involves the reaction of the ethylated 6-chloroindole with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide exhibits promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation. The compound was shown to selectively target cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a range of pathogens. In vitro studies revealed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed the activation of caspases 3 and 7, indicating the compound's role in promoting programmed cell death .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against clinical isolates of Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel treatment option for resistant strains .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Differences in Activity and Selectivity
Substituent Influence on Target Specificity: The 6-chloroindole group in the target compound may enhance interactions with viral proteases or neurological targets compared to the 4-chlorophenyl group in the MPXV-active analogue . Indole derivatives are known to exhibit stronger π-π stacking and hydrophobic interactions in enzyme active sites.
Functional Divergence in Pesticide Analogues :
- Compounds like Isoxaben and Propanil (Table 1) share the benzamide core but differ in substituents, leading to entirely distinct applications (herbicidal activity vs. hypothesized antiviral use). For instance, Isoxaben’s isoxazolyl group targets plant-specific enzymes, whereas the target compound’s indole moiety may favor mammalian or viral targets .
Mechanistic Insights from Molecular Studies
- Molecular Dynamics (MD) Simulations : Studies on MPXV cysteine protease inhibitors (e.g., N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide) highlight the importance of the dimethoxybenzamide group in stabilizing hydrogen bonds with catalytic residues (e.g., Cys/His pairs). The target compound’s indole group may further enhance binding through van der Waals interactions in hydrophobic pockets .
- Enzyme Selectivity : Unlike herbicide analogues (e.g., Propanil), which disrupt photosynthetic machinery, the target compound’s hypothesized mechanism aligns with protease inhibition, a common antiviral strategy .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a unique structure that combines an indole moiety with a dimethoxybenzamide. Its chemical formula is with a molecular weight of 285.79 g/mol. The presence of the chloro group and methoxy substituents is believed to play a crucial role in its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Some studies have shown that benzamide derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated potent inhibitory effects on RET kinase, which is implicated in certain cancers .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. Analogues with halogen substitutions have been noted for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogues:
| Activity Type | IC50 Values (µM) | Cell Lines/Organisms | Notes |
|---|---|---|---|
| RET Kinase Inhibition | 0.96 - 4.23 | Leukemia cell lines (NB4, HL60) | Indicates potential as a therapeutic agent |
| Antimicrobial Activity | MIC ≤ 0.25 | C. neoformans | Suggests efficacy against fungal infections |
| Cytotoxicity | >32 | HEK293 (human embryonic kidney) | Low cytotoxicity observed in active compounds |
Case Study 1: Anticancer Efficacy
In a study evaluating a series of benzamide derivatives, one analogue exhibited significant cytotoxicity against leukemia cell lines with IC50 values ranging from 0.96 µM to 4.23 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of indole-based compounds revealed that certain analogues showed promising results against MRSA, with MIC values indicating effective inhibition at low concentrations . This suggests potential applications in treating resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
